molecular formula C11H22O2 B14207689 4-Hydroxyundecan-6-one CAS No. 821799-90-0

4-Hydroxyundecan-6-one

Cat. No.: B14207689
CAS No.: 821799-90-0
M. Wt: 186.29 g/mol
InChI Key: JLHYGVAOTFZPGL-UHFFFAOYSA-N
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Description

4-Hydroxyundecan-6-one is an organic compound with the molecular formula C11H22O2 It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyundecan-6-one can be achieved through several methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions typically include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out in solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation of precursor compounds or biotechnological methods using microbial fermentation. These methods aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyundecan-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-oxoundecan-6-one or 4-carboxyundecan-6-one.

    Reduction: Formation of 4-hydroxyundecan-6-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxyundecan-6-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxy ketones.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 4-Hydroxyundecan-6-one exerts its effects involves interactions with various molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

    4-Hydroxy-2-pyrones: These compounds share the hydroxy ketone functionality and are known for their biological activities.

    3-Hydroxy-4-pyranones: Similar in structure, these compounds also exhibit diverse therapeutic potential.

Uniqueness: 4-Hydroxyundecan-6-one is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

821799-90-0

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

4-hydroxyundecan-6-one

InChI

InChI=1S/C11H22O2/c1-3-5-6-8-11(13)9-10(12)7-4-2/h10,12H,3-9H2,1-2H3

InChI Key

JLHYGVAOTFZPGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC(CCC)O

Origin of Product

United States

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